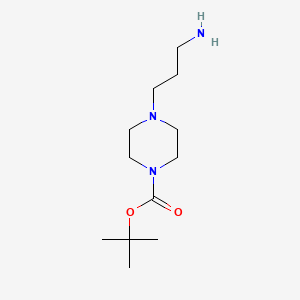![molecular formula C15H15FN2 B1318855 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline CAS No. 449175-26-2](/img/structure/B1318855.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline”, related compounds such as 2,3-dihydroquinolin-4(1H)-ones have been synthesized through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .科学的研究の応用
Synthesis and Biological Activities
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline serves as a building block in the synthesis of various heterocyclic systems. For instance, it is utilized in the creation of thieno[3,2-c]quinoline, pyrrolo[3,2-c]quinoline, and N-methylpyrrolo[3,2-c]quinoline systems. These compounds, after synthesis, are screened for their biological activities, particularly against bacterial and fungal strains. The majority of these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, with some showing notable antifungal activity as well (Abdel‐Wadood et al., 2014).
Use in Synthesis of Fluorinated Quinolines
The compound is also essential in the synthesis of fluorinated quinolines. For example, fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines are synthesized starting from this compound. Such fluorinated quinolines have potential applications in medicinal chemistry due to their structural characteristics (Méndez & Kouznetsov, 2002).
Oxidation Reactions and Molecular Structure Studies
In research on oxidation reactions of azines, this compound is used to study the molecular structure and oxidation reactions of certain compounds. The oxidation reactions involve the transformation of the compound into various derivatives through chemical reactions, thereby providing insights into the chemical properties and potential applications of these derivatives (Malkova et al., 2014).
Application in Heterocyclic Synthesis and Pharmaceutical Research
The compound plays a role in the synthesis of diverse heterocyclic compounds. These synthesized compounds are often evaluated for their potential in various pharmaceutical applications, including as DNA fluorophores and antioxidants. The research in this area focuses on finding new, more sensitive, and selective compounds for medical and biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Development of Fluorinated Radiopharmaceuticals
In the field of radiopharmaceuticals, this compound contributes to the development of novel compounds. These compounds are used for positron emission tomography (PET) imaging to assess the function of drug efflux transporters, which is crucial in understanding drug delivery and effectiveness in the brain (Kawamura et al., 2011).
Design of Antitumor Agents
This compound is also involved in the design and synthesis of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. These derivatives are evaluated for their in vitro antitumor activities against various cancer cell lines, showing potent activity and high selectivity toward certain cell lines. This research is significant in the development of new anticancer drugs (Li et al., 2013).
Safety and Hazards
作用機序
Target of Action
Compounds containing the 3,4-dihydro-2(1h)-isoquinolinone moiety have been found to exhibit biological activity against a broad range of targets .
Mode of Action
It is believed to act by inhibiting the activation of certain biochemical pathways. For instance, 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, a compound with a similar structure, has been shown to bind in an adjacent hydrophobic pocket of the enzyme, with the carboxylate group occupying the oxyanion hole .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activation of the nf-κb pathway.
Pharmacokinetics
Compounds with similar structures have been found to have good cellular potency, as measured by inhibition of certain enzyme metabolism .
Result of Action
Action Environment
It is known that the reaction conditions for the synthesis of similar compounds are very mild, suggesting that they may be stable under a variety of environmental conditions .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBPHFUDGVSPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
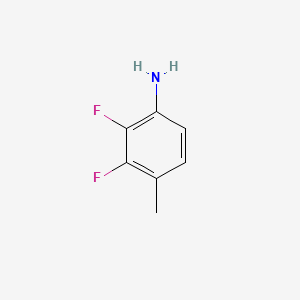
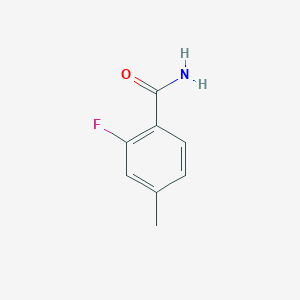
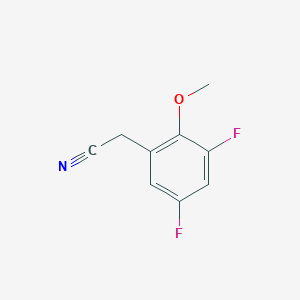
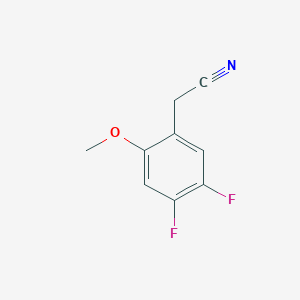
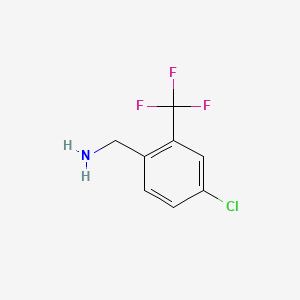
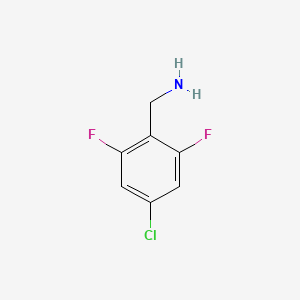
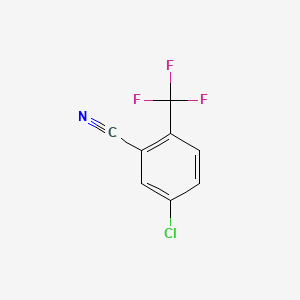

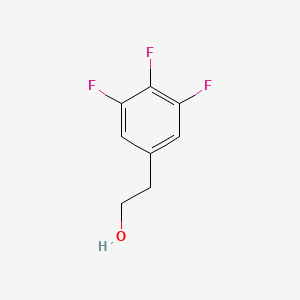
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)


